![molecular formula C34H36N4O9S B2576662 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide CAS No. 688060-77-7](/img/structure/B2576662.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide is a useful research compound. Its molecular formula is C34H36N4O9S and its molecular weight is 676.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated significant broad-spectrum antitumor activity, with some compounds showing selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia. The molecular docking studies have further supported their potential mechanism of action through inhibition of specific kinase activities, similar to known antitumor agents (Al-Suwaidan et al., 2016).
Novel Syntheses and Heterocyclic Transformations
Research into the reactions of anthranilamide with isocyanates has led to the synthesis of new heterocyclic compounds, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These findings contribute to the development of new synthetic pathways for heterocyclic compounds, showcasing the versatility of quinazoline derivatives in organic synthesis (Chern et al., 1988).
Antimicrobial Activity
The synthesis of quinoline derivatives containing an azole nucleus has been explored, leading to the identification of compounds with antimicrobial activity. This study highlights the potential of quinazoline derivatives as antimicrobial agents, with specific compounds showing good to moderate activity against a variety of microorganisms, suggesting their utility in developing new antimicrobial therapies (Özyanik et al., 2012).
Anticonvulsant Evaluation
A series of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects. This research introduces a hybrid pharmacophore approach, identifying compounds with significant anticonvulsant activities in experimental epilepsy models. The findings provide insights into the potential of quinazoline derivatives as novel antiepileptic agents (Malik et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O9S/c1-4-30(32(40)36-21-8-10-25-27(15-21)45-18-44-25)48-34-37-23-17-29-28(46-19-47-29)16-22(23)33(41)38(34)13-5-6-31(39)35-12-11-20-7-9-24(42-2)26(14-20)43-3/h7-10,14-17,30H,4-6,11-13,18-19H2,1-3H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXZPYXQHWYOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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